molecular formula C6H11FO5 B11826692 (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal

(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal

Cat. No.: B11826692
M. Wt: 182.15 g/mol
InChI Key: RMHCJIQOFXULDL-ARQDHWQXSA-N
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Description

3-Deoxy-3-fluoro-D-mannose is a fluorinated sugar derivative with the molecular formula C6H11FO5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-mannose typically involves the fluorination of protected mannose derivatives. One common method uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. For example, 3,4,6-tri-O-benzyl-D-mannose can be fluorinated using DAST to produce 3-Deoxy-3-fluoro-D-mannose .

Industrial Production Methods: While specific industrial production methods for 3-Deoxy-3-fluoro-D-mannose are not extensively documented, the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-3-fluoro-D-mannose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Deoxy-3-fluoro-D-mannose has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a probe for studying metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-Deoxy-3-fluoro-D-mannose involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The fluorine atom’s presence can alter the compound’s reactivity and interactions with enzymes, leading to unique biological effects. For example, it can inhibit glycosylation processes by competing with natural sugars .

Comparison with Similar Compounds

  • 2-Deoxy-2-fluoro-D-glucose
  • 2-Deoxy-2-fluoro-D-mannose
  • 4-Deoxy-4-fluoro-D-mannose

Comparison: 3-Deoxy-3-fluoro-D-mannose is unique due to the specific position of the fluorine atom at the C-3 position. This positioning can result in different reactivity and biological activity compared to other fluorinated sugars like 2-Deoxy-2-fluoro-D-glucose and 4-Deoxy-4-fluoro-D-mannose. The unique structural properties of 3-Deoxy-3-fluoro-D-mannose make it a valuable tool for studying specific biochemical pathways and developing new therapeutic agents .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5+,6-/m1/s1

InChI Key

RMHCJIQOFXULDL-ARQDHWQXSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=O)O)F)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)F)O)O)O

Origin of Product

United States

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